![molecular formula C16H17ClFNO2S B2752201 2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097894-87-4](/img/structure/B2752201.png)
2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
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Overview
Description
The compound “2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide” is a potent thrombin inhibitor . It has 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents . The compound is part of a class of 2-(2-Chloro-6-Fluorophenyl)Acetamides .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 2-chloro-6-fluorophenyl group, a 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl group, and an acetamide group .Chemical Reactions Analysis
The compound is a potent thrombin inhibitor, with a Ki value ranging from 0.9 to 33.9 nM . The compound’s potency can be significantly reduced by replacing the P3 heteroaryl group with a phenyl ring or replacing the difluoro substitution with dimethyl or cyclopropyl groups in the linker .Scientific Research Applications
Comparative Metabolism and Environmental Health
- Studies on chloroacetamide herbicides, such as acetochlor and alachlor, reveal complex metabolic pathways in liver microsomes of rats and humans, suggesting potential research applications in toxicology and environmental health. These herbicides and their metabolites, including compounds similar in structure to chloro-fluorophenyl acetamides, have been linked to carcinogenic activity in animal models, highlighting the importance of understanding their metabolism and potential environmental impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Anti-inflammatory Activity
- Research into novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrates the compound's significant anti-inflammatory activity. This suggests applications in the development of new anti-inflammatory drugs and the study of their mechanisms of action (Sunder & Maleraju, 2013).
Photochemical Studies and Drug Metabolism
- Investigations into the photochemical behavior of flutamide in different solvents and its photoreactions suggest potential research applications in pharmaceutical sciences, especially in understanding the stability and behavior of drug compounds under various conditions (Watanabe, Fukuyoshi, & Oda, 2015).
Thrombin Inhibition for Therapeutic Applications
- Studies on 2-(2-chloro-6-fluorophenyl)acetamides as thrombin inhibitors with specific substituents indicate their potential in developing anticoagulant therapies. The identification of potent thrombin inhibitors highlights the relevance of such compounds in medical research, particularly in treating thrombosis and other related conditions (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007).
Mechanism of Action
Target of Action
The compound “2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide” is a potent inhibitor of the enzyme thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound can prevent blood clot formation, making it potentially useful in the treatment of conditions such as deep vein thrombosis or stroke .
Mode of Action
This compound interacts with thrombin by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . The compound’s 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents are particularly important for its inhibitory activity .
Biochemical Pathways
By inhibiting thrombin, this compound disrupts the coagulation cascade, a biochemical pathway that leads to blood clot formation. This can prevent the formation of harmful blood clots that could block blood vessels and cause conditions such as heart attacks or strokes .
Result of Action
The primary result of this compound’s action is the prevention of blood clot formation. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This can prevent the formation of blood clots, thereby reducing the risk of conditions such as deep vein thrombosis or stroke .
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c1-16(21,8-11-5-6-22-9-11)10-19-15(20)7-12-13(17)3-2-4-14(12)18/h2-6,9,21H,7-8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUOOTKDPODQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CC2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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